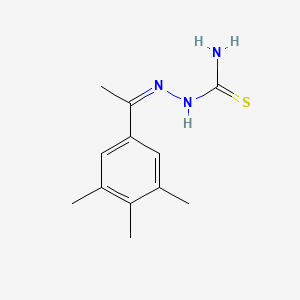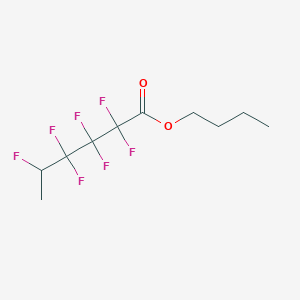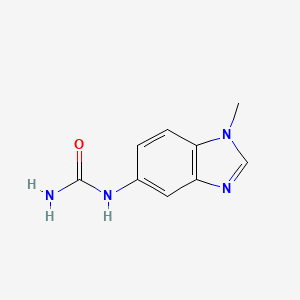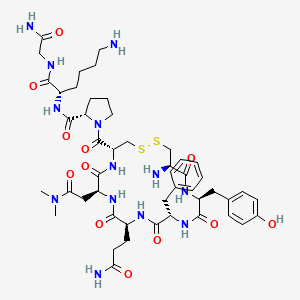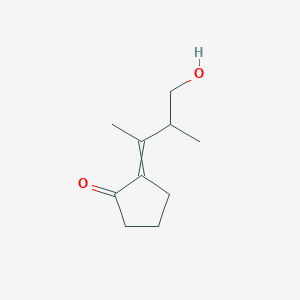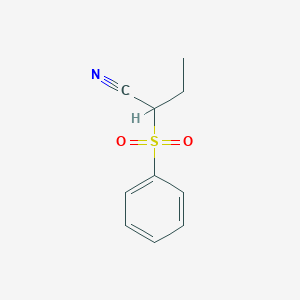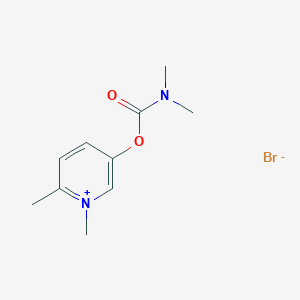
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C10H15BrN2O2 and a molecular weight of 275.1423 . This compound is known for its unique structure, which includes a pyridinium ring substituted with dimethyl and hydroxyl groups, and a dimethylcarbamate ester moiety. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) can be synthesized through a series of chemical reactions involving the pyridinium ring. One common method involves the reaction of 1,2-dimethyl-5-hydroxypyridine with bromine to form the bromide salt. This is followed by the esterification of the hydroxyl group with dimethylcarbamate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester moiety can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium iodide (NaI) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a cholinesterase inhibitor.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission . This mechanism is similar to that of other cholinesterase inhibitors like pyridostigmine .
Comparison with Similar Compounds
Similar Compounds
Pyridostigmine: A cholinesterase inhibitor with a similar structure and mechanism of action.
Neostigmine: Another cholinesterase inhibitor with comparable pharmacological properties.
Uniqueness
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) is unique due to its specific substitution pattern on the pyridinium ring and the presence of the dimethylcarbamate ester moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
67479-02-1 |
|---|---|
Molecular Formula |
C10H15BrN2O2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
(1,6-dimethylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C10H15N2O2.BrH/c1-8-5-6-9(7-12(8)4)14-10(13)11(2)3;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChI Key |
SIKCQDLRACDUGT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OC(=O)N(C)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



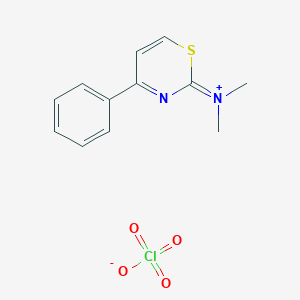
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
